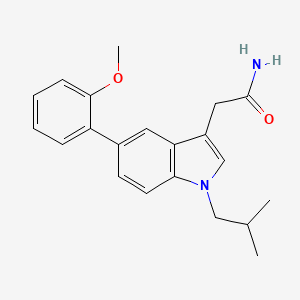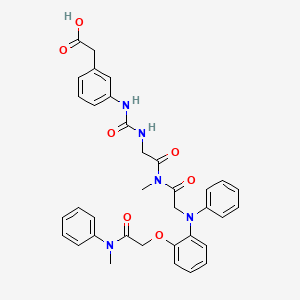![molecular formula C33H31Cl2F3N6O3S2 B606982 1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide CAS No. 1429239-98-4](/img/structure/B606982.png)
1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
DBPR211, also known as CB1-IN-1, is a novel potent CB1 receptor agonist. DBPR211 possesses an extremely low brain to plasma ratio. It significantly improves insulin resistance in diabetic models, and induces weight loss and decreases hepatic steatosis as well as insulin resistance in obese model. This drug candidate is well protected by various global patent applications. IBPR/NHRI will seek for industrial partner to further develop DBPR211, and clinical trials will be conducted after technical transfer in the near future.
Wissenschaftliche Forschungsanwendungen
Treatment of Metabolic Conditions
The compound is being developed for the treatment of key metabolic conditions . The peripheral CB1 blockade is a novel therapeutic avenue to address these conditions . The compound’s action on peripheral CB1 receptors plays a vital role in the wide range of clinical benefits seen with the first-generation drugs .
Treatment of Prader-Willi Syndrome (PWS)
The compound is currently in clinical development for the treatment of the rare genetic disorder Prader-Willi syndrome (PWS) . People with PWS have an over-activated endocannabinoid system, and their constant hunger, lower energy expenditure, and slow metabolism lead to life-threatening obesity and metabolic disorders .
Treatment of Non-Alcoholic Steatohepatitis (NASH)
The compound is also being developed for the treatment of non-alcoholic steatohepatitis (NASH) . Data from first-generation CB1 blockers in NASH showed potential in reducing levels of fat in the liver, slowing and even reversing liver fibrosis, and managing insulin and leptin resistance .
4. Preclinical Work for Type 1 Diabetes Multiple inhibitors, including this compound, are undergoing preclinical work for type 1 diabetes . The peripheral CB1 receptors play a crucial role in regulating body weight and appetite, which are key factors in managing diabetes .
Preclinical Work for Diabetic Nephropathy
The compound is also being studied for its potential application in the treatment of diabetic nephropathy . The peripheral CB1 receptors are believed to be responsible for the therapeutic potential of CB1-targeting agents .
6. Role in Skeletal Muscle Cell Differentiation Studies have shown an important role of the CB1 receptor in skeletal muscle cell differentiation . CB1 receptor antagonism was beneficial at preventing the locomotor deficits in an animal model of Duchenne muscular dystrophy .
Wirkmechanismus
Target of Action
CB1-IN-1 primarily targets the Cannabinoid receptor 1 (CB1R) . CB1R is a G-protein coupled receptor highly expressed throughout the central nervous system . It plays a crucial role in various disorders, including anxiety, pain, and neurodegeneration .
Mode of Action
CB1-IN-1 interacts with CB1R, leading to the activation of inwardly rectifying potassium channels, which decrease presynaptic neuron firing, and the inhibition of voltage-sensitive calcium channels that decrease neurotransmitter release . This interaction results in changes in the cell’s signaling pathways .
Biochemical Pathways
The activation of CB1R by CB1-IN-1 modulates important biochemical and cellular processes in adipocytes . It affects several pathways linked to energy intake, reserves, and overall expenditure . The CB1R may be activated and deactivated, affecting many metabolic pathways involving several enzymes and proteins, such as leptin, insulin, and ghrelin .
Pharmacokinetics
The pharmacokinetics of CB1-IN-1 are currently under investigation. A phase 1 trial has been initiated to investigate the safety, tolerability, and pharmacokinetics of a similar compound, INV-347 .
Result of Action
CB1-IN-1’s action on CB1R has been shown to reduce appetite and induce weight loss by several mechanisms, including increasing energy expenditure and a more rapid metabolism . It has also shown positive trends in lipids and glucose effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CB1-IN-1. For instance, the presence of CB1R in different cell types, such as fat, gastrointestinal, liver, pancreatic, muscle, and lung cells, can influence the therapeutic potential of CB1-IN-1 . Moreover, the over-activation of the endocannabinoid system in certain conditions, such as Prader-Willi syndrome, can affect the efficacy of CB1-IN-1 .
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-N-piperidin-1-yl-4-[(pyrrolidin-1-ylsulfonylamino)methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31Cl2F3N6O3S2/c34-24-11-14-28(27(35)20-24)44-31(29-15-13-25(48-29)12-8-22-6-9-23(10-7-22)33(36,37)38)26(21-39-49(46,47)43-18-4-5-19-43)30(40-44)32(45)41-42-16-2-1-3-17-42/h6-7,9-11,13-15,20,39H,1-5,16-19,21H2,(H,41,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIYFJUWIBTYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=NN(C(=C2CNS(=O)(=O)N3CCCC3)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F)C6=C(C=C(C=C6)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31Cl2F3N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide | |
CAS RN |
1429239-98-4 | |
| Record name | CB1-IN-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429239984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CB1-IN-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM6U9H369B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)
![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)


![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)
